

Application Notes and Protocols for Carboxypeptidase A-Mediated Activation of Methotrexate- α -alanine

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Compound of Interest

Compound Name: *Methotrexate-alpha-alanine*

Cat. No.: *B1676403*

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These application notes provide a comprehensive overview and detailed protocols for the study of Carboxypeptidase A (CPA)-mediated activation of the methotrexate prodrug, Methotrexate- α -alanine (MTX- α -alanine). This system holds promise for targeted cancer therapy, where the selective conversion of a non-toxic prodrug into a potent cytotoxic agent occurs at the tumor site.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy, acting as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. [1][2][3] Its systemic administration, however, is associated with significant toxicity to healthy, rapidly dividing cells. The prodrug strategy, utilizing MTX- α -alanine, aims to mitigate these side effects. MTX- α -alanine is a derivative of methotrexate where the α -carboxyl group is covalently linked to alanine. [4] This modification renders the drug significantly less toxic, presumably due to its inability to be internalized by the folate transport systems. [4]

The activation of MTX- α -alanine is achieved through the enzymatic activity of Carboxypeptidase A (CPA). CPA is a pancreatic exopeptidase that selectively cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. [5] In the context of targeted therapy, CPA can be conjugated to a tumor-specific monoclonal antibody, localizing

the enzyme to the tumor microenvironment. The subsequent administration of the MTX- α -alanine prodrug leads to its hydrolysis at the tumor site, releasing the active methotrexate and inducing localized cytotoxicity.

Data Presentation

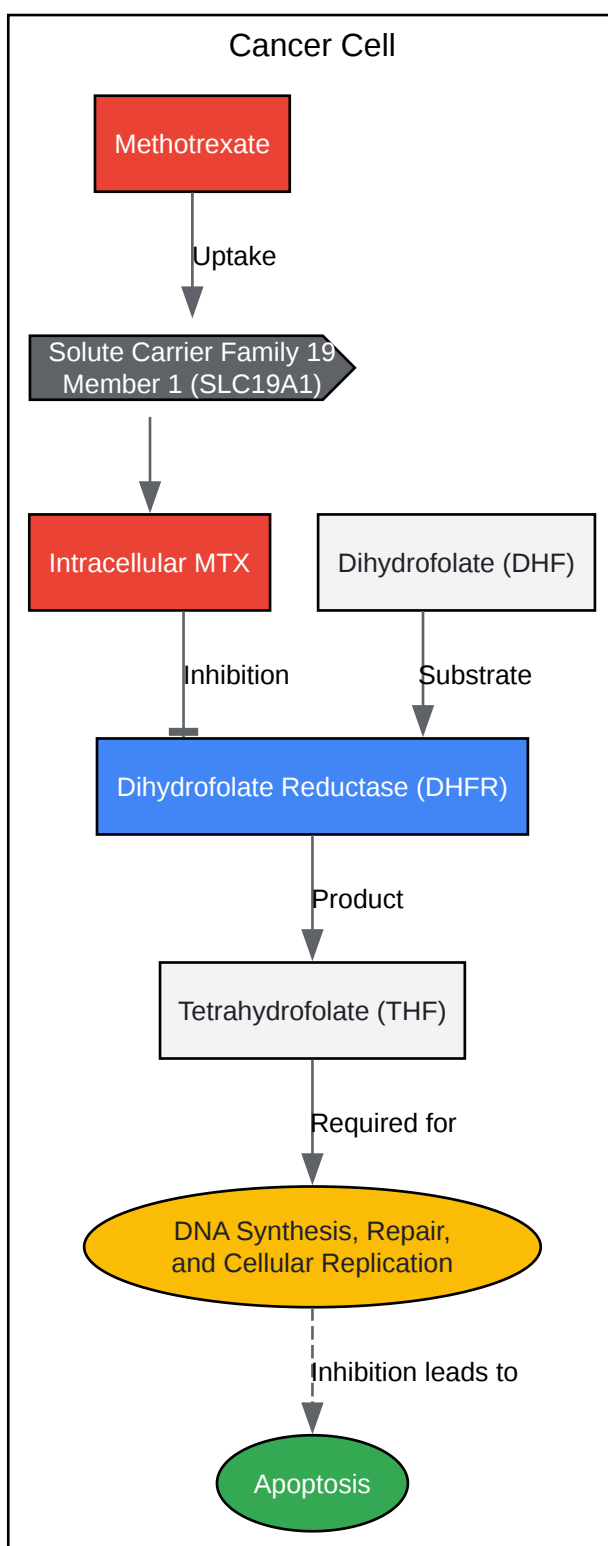
The following tables summarize the quantitative data regarding the cytotoxicity of Methotrexate and its prodrug, Methotrexate- α -alanine, in the presence and absence of Carboxypeptidase A.

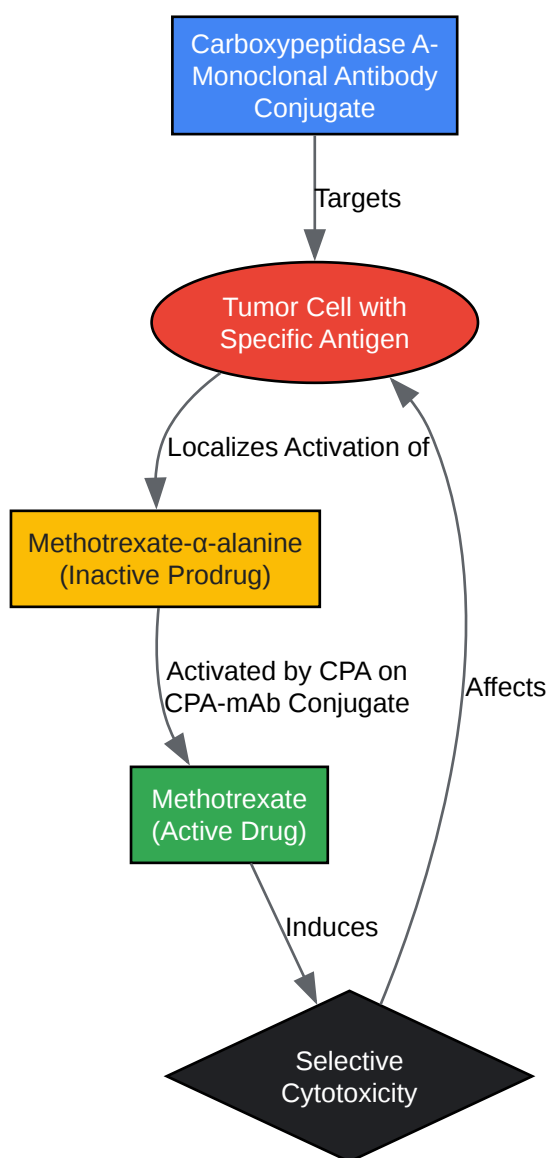
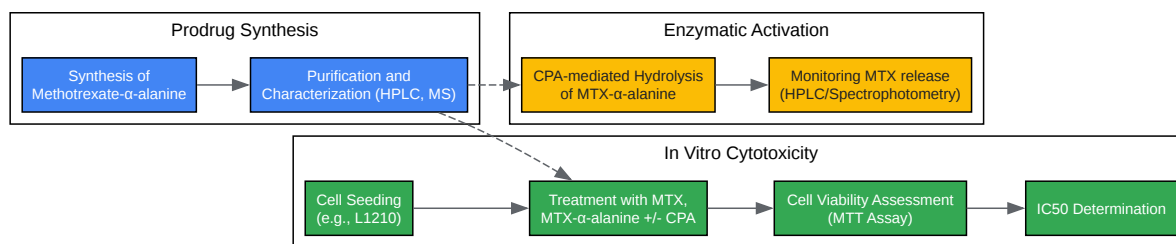
Table 1: In Vitro Cytotoxicity (ID50 Values)

Cell Line	Compound	Condition	ID50 (M)	Reference
L1210	Methotrexate (MTX)	-	2.4×10^{-8}	[5]
L1210	Methotrexate- α -alanine (MTX- α -alanine)	No Enzyme	2.0×10^{-6}	[5]
L1210	Methotrexate- α -alanine (MTX- α -alanine)	+ Carboxypeptidase A (CPA)	8.5×10^{-8}	[5]

Signaling Pathway

The released Methotrexate primarily targets the folate metabolic pathway, leading to the inhibition of DNA synthesis and cell death.





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